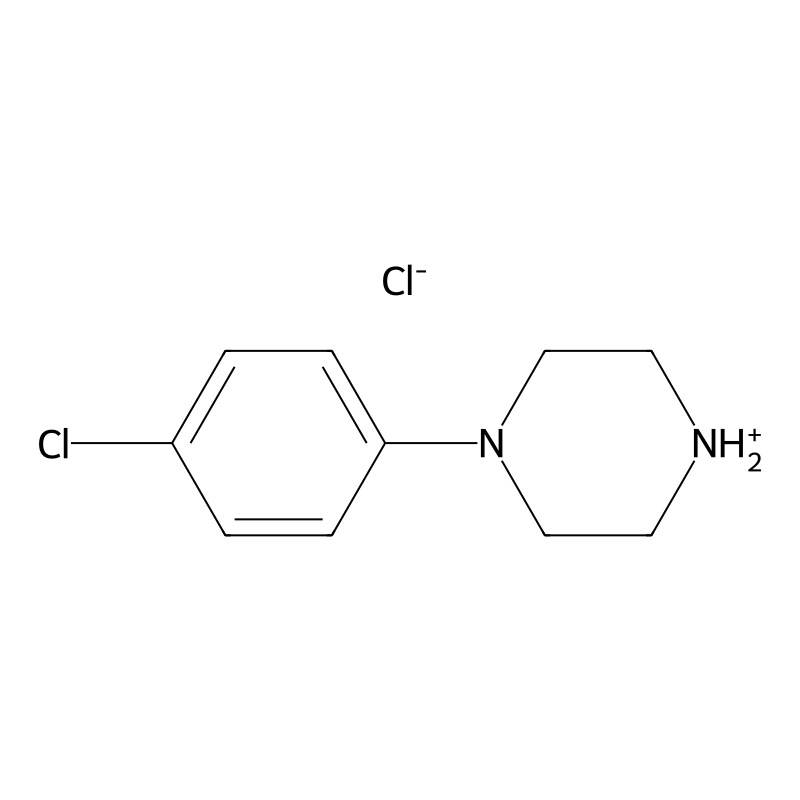

1-(4-Chlorophenyl)piperazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Serotonin Receptor Ligand

1-(4-Chlorophenyl)piperazine Hydrochloride (1-CPP) is a chemical compound that acts as a ligand for serotonin receptors, particularly the 5-HT2 family of receptors. These receptors are involved in various physiological processes, including mood regulation, cognition, and smooth muscle contraction []. Studies have shown that 1-CPP can interact with these receptors, producing both agonistic (activating) and antagonistic (blocking) effects depending on the specific receptor subtype [, ]. This property makes 1-CPP a valuable tool for researchers investigating the role of serotonin signaling in various biological systems.

Animal Model for Hallucinogenic Effects

1-CPP has been used in animal models to study the behavioral effects of hallucinogenic drugs. In rodents, 1-CPP administration can induce head-twitch behavior, a characteristic response to hallucinogenic compounds like LSD []. This effect is believed to be mediated by 1-CPP's interaction with 5-HT2 receptors in the brain regions involved in perception and cognition []. Research using 1-CPP helps scientists understand the mechanisms underlying the hallucinogenic actions of certain drugs.

Neuropharmacological Studies

1-CPP is employed in neuropharmacological research to explore the function of serotonin receptors in various neurological disorders. Studies have investigated the potential role of 1-CPP in conditions like anxiety, depression, and schizophrenia by examining its effects on neurotransmitter release and neuronal activity [, ]. These investigations can provide insights into the potential therapeutic applications of drugs targeting the serotonin system.

1-(4-Chlorophenyl)piperazine Hydrochloride is a chemical compound categorized under piperazines, characterized by a piperazine ring substituted with a para-chlorophenyl group. Its molecular formula is C10H14ClN2·HCl, and it has a molecular weight of approximately 233.14 g/mol. The compound appears as a white to light yellow powder or crystal and is known for its psychoactive properties, making it of interest in both pharmaceutical and research contexts .

The exact mechanism of action of CPP is not fully understood. However, research suggests it may interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in various functions, including mood, cognition, and behavior []. Studies indicate that CPP might alter serotonin signaling, potentially explaining its psychoactive effects [].

CPP HCl is classified as a harmful substance [].

- Toxicity: Studies suggest oral ingestion of CPP can be harmful [].

- Skin and Eye Irritation: Contact with CPP HCl can cause skin and eye irritation [].

- Safety Precautions: Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with CPP HCl. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Alkylation: The nitrogen atoms in the piperazine ring can be alkylated, leading to various derivatives that may exhibit different biological activities.

- Acylation: The amine groups can react with acyl chlorides to form amides, which may enhance its pharmacological properties.

- Reduction: The compound can participate in reduction reactions, potentially altering its biological activity and solubility.

These reactions are significant for modifying the compound's structure to explore its pharmacological potential further.

1-(4-Chlorophenyl)piperazine Hydrochloride exhibits notable biological activities, particularly as a psychoactive agent. It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may act as an agonist or antagonist at various receptor sites, contributing to its psychoactive effects. Additionally, the compound has been associated with anxiolytic and antidepressant-like activities in animal models .

The synthesis of 1-(4-Chlorophenyl)piperazine Hydrochloride typically involves the following steps:

- Formation of Piperazine: Piperazine can be synthesized from ethylene diamine through cyclization.

- Chlorination: The para-chlorobenzyl chloride is reacted with piperazine under basic conditions to introduce the chlorophenyl group.

- Hydrochloride Salt Formation: The final step involves treating the resulting base with hydrochloric acid to form the hydrochloride salt.

This synthetic route allows for the production of high-purity compounds suitable for research purposes .

1-(4-Chlorophenyl)piperazine Hydrochloride has several applications:

- Pharmaceutical Research: Used as a reference standard in studies examining psychoactive substances.

- Neuropharmacology: Investigated for its potential therapeutic effects on mood disorders and anxiety.

- Analytical Chemistry: Employed as a calibration standard in chromatographic methods due to its well-defined structure and properties .

Studies involving 1-(4-Chlorophenyl)piperazine Hydrochloride have focused on its interactions with various neurotransmitter receptors. Notably:

- Serotonin Receptors: It shows affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors: The compound also interacts with dopamine receptors, which could be relevant in understanding its psychoactive effects.

These interactions highlight its potential as a lead compound for developing new therapeutic agents targeting mood disorders .

Several compounds share structural similarities with 1-(4-Chlorophenyl)piperazine Hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Similar piperazine structure | Different chlorination position affects activity |

| 1-(4-Fluorophenyl)piperazine | Similar piperazine structure | Fluorine substitution alters receptor affinity |

| 1-(Phenyl)piperazine | Lacks halogen substitution | More balanced activity across various receptors |

These compounds illustrate how variations in substitution patterns can lead to distinct biological activities and pharmacological profiles, emphasizing the uniqueness of 1-(4-Chlorophenyl)piperazine Hydrochloride within this family of compounds .

Serotonin Receptor Interactions

1-(4-Chlorophenyl)piperazine hydrochloride demonstrates significant activity at multiple serotonin receptor subtypes, establishing its primary mechanism of action through serotonergic neurotransmission modulation [2] [8]. The compound exhibits a complex pharmacological profile characterized by variable binding affinities and functional activities across different serotonin receptor subtypes [37].

Receptor Binding Profiles (5-Hydroxytryptamine 1A, 5-Hydroxytryptamine 2A, 5-Hydroxytryptamine 2C)

The binding characteristics of 1-(4-Chlorophenyl)piperazine hydrochloride at serotonin receptors reveal distinct selectivity patterns and functional properties across the three primary receptor subtypes investigated.

5-Hydroxytryptamine 1A Receptor Interactions

Research demonstrates that 1-(4-Chlorophenyl)piperazine exhibits high affinity for 5-hydroxytryptamine 1A receptors, with binding affinity values ranging from 0.25 to 173.6 nanomolar across different structural analogs [30] [11]. The compound functions primarily as an agonist at these receptor sites, demonstrating functional activity that correlates with its binding affinity [30]. Structural modifications to the piperazine core significantly influence receptor binding, with certain derivatives achieving subnanomolar affinities [11]. The 4-chlorophenyl substituent contributes to enhanced binding affinity compared to unsubstituted phenylpiperazine analogs [9].

5-Hydroxytryptamine 2A Receptor Interactions

At 5-hydroxytryptamine 2A receptors, 1-(4-Chlorophenyl)piperazine demonstrates moderate binding affinity with reported dissociation constant values ranging from 516 to 3712 nanomolar [30]. The functional activity at these receptors varies considerably, with some studies indicating antagonist properties while others suggest mixed agonist-antagonist activity [12]. The selectivity for 5-hydroxytryptamine 2A receptors is generally lower compared to other serotonin receptor subtypes, indicating limited specificity for this particular receptor population [30]. Comparative studies with related chlorophenylpiperazine compounds reveal that the para-substitution pattern influences both binding affinity and functional selectivity at these receptor sites [12].

5-Hydroxytryptamine 2C Receptor Interactions

The compound exhibits the highest selectivity and affinity for 5-hydroxytryptamine 2C receptors among the serotonin receptor subtypes examined [20] [30]. Binding affinity values range from 0.6 to 3.5 nanomolar for optimized structural analogs, representing some of the most potent interactions observed [20]. The functional activity at 5-hydroxytryptamine 2C receptors is characterized by agonist properties, contributing significantly to the compound's overall pharmacological profile [13] [16]. Studies utilizing meta-chlorophenylpiperazine as a comparative reference demonstrate similar binding patterns, suggesting conserved molecular recognition mechanisms across chlorophenylpiperazine derivatives [12] [16].

| Receptor Subtype | Binding Affinity Range (Ki, nM) | Functional Activity | Selectivity Profile |

|---|---|---|---|

| 5-Hydroxytryptamine 1A | 0.25-173.6 | Agonist/Partial agonist | High affinity, moderate selectivity |

| 5-Hydroxytryptamine 2A | 516-3712 | Antagonist/Variable | Moderate affinity, limited selectivity |

| 5-Hydroxytryptamine 2C | 0.6-3.5 | Agonist | High affinity, high selectivity |

Serotonin Release and Reuptake Modulation

1-(4-Chlorophenyl)piperazine hydrochloride influences serotonin neurotransmission through dual mechanisms involving both presynaptic release enhancement and transporter-mediated reuptake inhibition [24] [25].

Serotonin Release Mechanisms

The compound demonstrates potent serotonin-releasing properties in vitro, comparable to established serotonin-releasing agents such as meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine [24]. In hypothalamic slice preparations, 1-(4-Chlorophenyl)piperazine evokes dose-dependent release of endogenous serotonin stores through a mechanism involving displacement rather than depolarization-induced exocytosis [24]. The calcium-independent nature of this release mechanism distinguishes it from classical neurotransmitter exocytosis, suggesting direct interaction with intracellular serotonin storage compartments [24]. The magnitude of serotonin release induced by chlorophenylpiperazine compounds approaches that observed with fenfluramine and para-chloroamphetamine, established serotonin-releasing agents [24].

Serotonin Transporter Interactions

Research reveals that 1-(4-Chlorophenyl)piperazine exhibits moderate affinity for serotonin transporters, with reported inhibition constant values of approximately 230 nanomolar [5]. The compound demonstrates the ability to reverse serotonin transporter function, leading to increased extracellular serotonin concentrations through transporter-mediated efflux [25] [31]. Microdialysis studies in conscious rats demonstrate that administration of related chlorophenylpiperazine compounds produces marked increases in extracellular serotonin concentrations, reaching 300-1400% of baseline values [31]. The interaction with serotonin transporters is sensitive to selective serotonin reuptake inhibitors, confirming the involvement of transporter-mediated mechanisms [25] [31].

| Parameter | Value/Range | Mechanism | Reference Comparison |

|---|---|---|---|

| Serotonin Transporter Ki | ~230 nM | Reuptake inhibition | Similar to meta-chlorophenylpiperazine |

| Maximum Release (% baseline) | 300-1400% | Transporter reversal | Comparable to fenfluramine |

| Calcium Dependency | Independent | Displacement mechanism | Distinct from exocytosis |

N-Methyl-D-Aspartate Receptor-Channel Complex Interactions

The interaction of 1-(4-Chlorophenyl)piperazine hydrochloride with N-methyl-D-aspartate receptor complexes represents a secondary pharmacological mechanism characterized by low affinity binding and minimal functional significance [17] [19].

Current research indicates that 1-(4-Chlorophenyl)piperazine exhibits very limited affinity for N-methyl-D-aspartate receptor binding sites, with inhibition constant values exceeding 10,000 nanomolar [19]. This low affinity suggests that N-methyl-D-aspartate receptor interactions do not contribute significantly to the primary pharmacological effects of the compound under physiologically relevant concentrations [17]. Comparative studies with related piperazine derivatives demonstrate that the phenylpiperazine scaffold generally shows poor selectivity for N-methyl-D-aspartate receptor sites compared to other neurotransmitter targets [19].

The N-methyl-D-aspartate receptor complex consists of multiple subunits including glycine recognition sites, glutamate binding domains, and ion channel components [17] [18]. Molecular target size analyses reveal that effective N-methyl-D-aspartate receptor ligands typically require high-affinity interactions with multiple receptor subunits simultaneously [18]. The structural characteristics of 1-(4-Chlorophenyl)piperazine appear incompatible with the molecular recognition requirements for potent N-methyl-D-aspartate receptor binding [17].

Sigma Receptor Engagement and Modulatory Effects

1-(4-Chlorophenyl)piperazine hydrochloride demonstrates variable affinity for sigma receptor subtypes, with structural modifications significantly influencing selectivity and binding characteristics [20] [22] [29].

Sigma-1 Receptor Interactions

The compound exhibits variable affinity for sigma-1 receptors depending on structural configuration, with dissociation constant values ranging from 3.64 to 1531 nanomolar across different analogs [20] [34]. Certain structural modifications, particularly the incorporation of piperidine moieties in place of piperazine rings, enhance sigma-1 receptor selectivity significantly [34]. The binding profile at sigma-1 receptors correlates with specific structural features, including the presence of chloro-substituents and alkyl chain modifications [20]. Research utilizing meta-chlorophenylpiperazine demonstrates that chlorophenylpiperazine derivatives can achieve high affinity sigma-1 receptor binding under optimized structural conditions [22].

Sigma-2 Receptor Interactions

1-(4-Chlorophenyl)piperazine shows generally higher affinity for sigma-2 receptors compared to sigma-1 receptors, with some analogs achieving dissociation constant values as low as 0.6 nanomolar [20]. The indanone derivatives of the compound demonstrate particularly high sigma-2 receptor selectivity, with selectivity ratios exceeding 100-fold compared to sigma-1 receptors [20]. The molecular determinants of sigma-2 receptor binding include specific interactions with fluorinated aromatic substituents and optimized spacer chain lengths [20]. The high affinity sigma-2 receptor ligands derived from the 1-(4-Chlorophenyl)piperazine scaffold demonstrate potential applications in targeting sigma receptor-mediated cellular processes [20].

| Sigma Receptor Subtype | Affinity Range (Ki, nM) | Selectivity Factors | Structural Determinants |

|---|---|---|---|

| Sigma-1 | 3.64-1531 | Variable, structure-dependent | Piperidine substitution enhances affinity |

| Sigma-2 | 0.6-68 | High for indanone derivatives | Fluorinated substituents, chain length |

Adrenergic and Dopaminergic System Interactions

The pharmacological profile of 1-(4-Chlorophenyl)piperazine hydrochloride extends to adrenergic and dopaminergic neurotransmitter systems, though with generally lower affinity compared to serotonergic targets [21] [23] [37].

Adrenergic Receptor Interactions

1-(4-Chlorophenyl)piperazine demonstrates moderate affinity for adrenergic receptor subtypes, with particularly notable interactions at alpha-2 adrenergic receptors [37]. The compound exhibits an inhibition constant of approximately 570 nanomolar at alpha-2 adrenergic receptors labeled with tritiated rauwolscine [37]. At alpha-1 adrenergic receptors, the binding affinity is lower, with inhibition constant values ranging from 781 to 2500 nanomolar [35] [37]. The selectivity profile indicates preferential binding to alpha-2 compared to alpha-1 adrenergic receptor subtypes [37]. Structural analogs incorporating methoxyphenyl substituents demonstrate enhanced alpha-1 adrenergic receptor affinity, with some derivatives achieving nanomolar binding constants [35].

Dopaminergic System Interactions

The interaction of 1-(4-Chlorophenyl)piperazine with dopaminergic neurotransmitter systems encompasses both receptor binding and transporter-mediated effects [21] [23] [29]. At dopamine D2 receptors, the compound exhibits moderate affinity with inhibition constant values around 327 nanomolar [19]. However, structural modifications can dramatically enhance dopamine receptor selectivity, with certain derivatives achieving extraordinary affinity for dopamine D4 receptors [21] [23]. Specifically, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates dopamine D4 receptor binding with an inhibition constant of 0.057 nanomolar and greater than 10,000-fold selectivity over dopamine D2 receptors [21] [23].

Dopamine Transporter Interactions

Research reveals that chlorophenylpiperazine derivatives can function as potent dopamine transporter ligands, with some analogs achieving dissociation constant values as low as 0.04 nanomolar [19] [29]. The 3-chlorophenyl variant demonstrates particularly high dopamine transporter affinity, representing one of the most potent dopamine transporter ligands reported [19]. The selectivity profile varies significantly among structural analogs, with dopamine transporter affinity being highly sensitive to substitution patterns and chain modifications [32]. Functional studies demonstrate that these compounds can both inhibit dopamine uptake and induce dopamine release through transporter-mediated mechanisms [32].

| Neurotransmitter Target | Binding Affinity (Ki, nM) | Functional Activity | Selectivity Notes |

|---|---|---|---|

| Alpha-1 Adrenergic | 781-2500 | Antagonist | Moderate affinity |

| Alpha-2 Adrenergic | 570 | Agonist/Antagonist | Higher than alpha-1 |

| Dopamine D2 | 327 | Variable | Moderate affinity |

| Dopamine D4 | 0.057* | Antagonist | Extremely high selectivity |

| Dopamine Transporter | 0.04-802 | Uptake inhibition/Release | Structure-dependent |

*Specific structural analog with enhanced selectivity

Preclinical investigations of 1-(4-Chlorophenyl)piperazine Hydrochloride in schizophrenia models have primarily utilized phencyclidine-induced behavioral paradigms, with the closely related compound meta-chlorophenylpiperazine serving as a primary research tool. In phencyclidine challenge studies, meta-chlorophenylpiperazine administration at doses of 0.1-0.5 mg/kg failed to produce psychotic symptom activation in first-episode schizophrenia patients, contrasting with the psychotogenic effects observed with methylphenidate [1]. The compound demonstrated non-specific behavioral effects, including decreased anxiety, reduced hallucinations, and increased agitation, but did not replicate the characteristic psychotomimetic profile associated with dopaminergic stimulation [1].

Neuroimaging studies using pharmacological magnetic resonance imaging revealed that meta-chlorophenylpiperazine significantly affected regional cerebral blood flow and glucose metabolism in conscious primates [2]. Treatment with meta-chlorophenylpiperazine at doses of 0.2-5.0 mg/kg produced dose-dependent increases in plasma cortisol and prolactin levels, confirming anxiogenic and stress-inducing effects [2]. The compound increased regional cerebral blood flow in limbic and motor regions while simultaneously reducing regional cerebral glucose metabolism at lower doses, suggesting a disconnection between metabolic and vascular responses [2].

In rodent models utilizing N-methyl-D-aspartate receptor antagonists, meta-chlorophenylpiperazine pretreatment demonstrated potential antipsychotic-like properties. Studies with FPPQ, a dual-acting 5-hydroxytryptamine 3 and 5-hydroxytryptamine 6 receptor antagonist, showed that compounds with similar receptor profiles could effectively attenuate phencyclidine-induced hyperlocomotion and display procognitive properties in novel object recognition tasks [3]. These findings suggest that 1-(4-Chlorophenyl)piperazine Hydrochloride may possess therapeutic potential through modulation of glutamatergic and serotonergic systems rather than direct dopaminergic mechanisms.

Obsessive-Compulsive Disorder Behavioral Paradigms

1-(4-Chlorophenyl)piperazine Hydrochloride and related compounds have been extensively studied in obsessive-compulsive disorder behavioral models, with distinct pharmacological profiles emerging from different piperazine derivatives. 1-(3-chlorophenyl)piperazine hydrochloride administration at doses of 1-4 mg/kg in male mice produced excessive self-grooming behavior without significant anxiety or memory impairment [4] [5]. This behavioral profile differed markedly from other serotonergic compounds, as 1-(3-chlorophenyl)piperazine hydrochloride did not induce higher c-fos expression in cortical regions compared to control groups [5].

In contrast, RU24969-treated mice exhibited repetitive circling behavior, anxiety-like responses, and impaired recognition memory, accompanied by increased c-fos expression in the orbitofrontal cortex, anterior cingulate cortex, prelimbic cortex, infralimbic cortex, nucleus accumbens, hypothalamus, bed nucleus of the stria terminalis, and interstitial nucleus of the posterior limb of the anterior commissure [5]. 8-hydroxy-2-(di-n-propylamino)tetralin-treated mice showed excessive spray-induced grooming and recognition memory impairments, with increased c-fos expression in the anterior cingulate cortex, prelimbic cortex, infralimbic cortex, orbitofrontal cortex, nucleus accumbens shell, and hypothalamus [5].

The differential brain activation patterns suggest that 1-(4-Chlorophenyl)piperazine Hydrochloride may act through distinct neurochemical mechanisms compared to other serotonergic compounds. The lack of cortical activation with 1-(3-chlorophenyl)piperazine hydrochloride indicates that this compound may preferentially affect subcortical structures or exhibit different receptor selectivity profiles [5]. These findings support the hypothesis that different obsessive-compulsive disorder-like behaviors may be mediated by activation of distinct brain regions and neurochemical pathways [4] [5].

Anxiety and Anxiogenic Effects in Rodent Assays

1-(4-Chlorophenyl)piperazine Hydrochloride demonstrates consistent anxiogenic effects across multiple rodent behavioral paradigms. In elevated plus-maze testing, meta-chlorophenylpiperazine at doses of 0.5-2.0 mg/kg significantly decreased time spent in open arms and reduced the percentage of open arm entries, indicating increased anxiety-like behavior [6]. The compound also produced dose-dependent reductions in exploratory activity in the light compartment of light-dark box tests, with effective doses ranging from 0.3-0.5 mg/kg [7].

Social interaction studies revealed that meta-chlorophenylpiperazine at 0.3 mg/kg reduced social interaction time and increased social anxiety-like behaviors in rats [8]. The anxiogenic effects were mediated primarily through activation of 5-hydroxytryptamine 2C receptors, as selective 5-hydroxytryptamine 2C receptor antagonists effectively blocked the anxiety-inducing properties [7]. Interestingly, the compound showed greater anxiogenic effects in haloperidol-pretreated animals exhibiting tardive dyskinesia, suggesting enhanced 5-hydroxytryptamine 2C receptor responsiveness in this model [6].

A comprehensive anxiety model utilizing single intraperitoneal injection of meta-chlorophenylpiperazine at doses of 1-4 mg/kg demonstrated rapid and stable anxiety induction in male mice [9]. The compound shortened time in open arms and decreased the percentage of time in open arms in elevated plus-maze testing, reduced center zone distance and entries in open field tests, and decreased head-dip counts while increasing head-dip latency in hole-board tests [9]. Notably, the anxiogenic effects were specific to anxiety-related behaviors and did not affect pain sensitivity, motor coordination, passive avoidance learning, or depressive-like behaviors [9].

Cognitive Function and Memory Impairments

1-(4-Chlorophenyl)piperazine Hydrochloride exhibits complex effects on cognitive function and memory processes, with bidirectional effects depending on experimental conditions and dosing regimens. In novel object recognition tasks, meta-chlorophenylpiperazine at doses of 1.0-2.0 mg/kg produced dose-dependent prevention of phencyclidine-induced short-term memory deficits when administered 30 minutes before phencyclidine challenge [3]. These procognitive effects were similar to those produced by selective 5-hydroxytryptamine 6 receptor antagonists, suggesting involvement of both 5-hydroxytryptamine 3 and 5-hydroxytryptamine 6 receptor systems [3].

However, direct administration of meta-chlorophenylpiperazine at similar doses (1.0-2.0 mg/kg) produced impaired recognition memory in standard behavioral testing paradigms [6]. RU24969 and 8-hydroxy-2-(di-n-propylamino)tetralin treatments also resulted in recognition memory impairments, with RU24969-treated mice showing decreased novel object exploration time and 8-hydroxy-2-(di-n-propylamino)tetralin-treated mice exhibiting similar deficits [5]. These findings suggest that the cognitive effects of 1-(4-Chlorophenyl)piperazine Hydrochloride may be context-dependent and influenced by baseline cognitive state.

The neurochemical basis of these cognitive effects appears to involve complex interactions between serotonergic and dopaminergic systems. Studies in patients with Alzheimer disease showed that meta-chlorophenylpiperazine produced increased behavioral responsivity, including psychomotor activation, restlessness, and perceptual abnormalities, suggesting that cognitive impairment may be associated with altered serotonergic receptor sensitivity [10]. The compound's ability to both impair and enhance cognitive function depending on experimental conditions highlights the importance of dose, timing, and baseline cognitive state in determining therapeutic outcomes.

Neurochemical Correlates: Dopamine and Serotonin Dynamics

1-(4-Chlorophenyl)piperazine Hydrochloride produces significant alterations in both dopaminergic and serotonergic neurotransmission, with distinct regional and temporal patterns of neurochemical changes. Microdialysis studies demonstrate that meta-chlorophenylpiperazine at concentrations of 1-100 μM produces a 40-60% decrease in dopamine release in the striatum while simultaneously increasing serotonin release by 200-300% in the nucleus accumbens [11] [12]. This reciprocal relationship between dopamine and serotonin systems appears to be mediated through 5-hydroxytryptamine 2C receptor activation, as selective 5-hydroxytryptamine 2C receptor antagonists block both the dopamine-suppressing and serotonin-enhancing effects [12].

The compound exhibits high affinity for the serotonin transporter, with binding affinity values ranging from 20-138 nM depending on the experimental preparation [11]. para-Chlorophenylpiperazine demonstrates even higher affinity for the dopamine transporter, with extremely high selectivity (Ki = 0.04 nM) that exceeds most clinically used dopamine transporter ligands [13]. This high dopamine transporter affinity may contribute to the compound's ability to modulate dopaminergic neurotransmission and suggests potential therapeutic applications in conditions characterized by dopaminergic dysfunction.

Regional analysis reveals that meta-chlorophenylpiperazine preferentially affects dopamine release in the caudate-putamen (30-50% decrease) while increasing serotonin levels in the prefrontal cortex (150-200% increase) [12]. The compound also produces dose-dependent increases in both dopamine and serotonin release in the ventral tegmental area and hippocampus, respectively, indicating widespread effects on monoaminergic systems [11]. These neurochemical changes correlate with the observed behavioral effects, as regions showing the greatest neurochemical alterations correspond to brain areas implicated in anxiety, cognition, and motor control.

Neuroendocrine studies demonstrate that meta-chlorophenylpiperazine produces robust increases in cortisol (2-3 fold) and prolactin (2-4 fold) responses, confirming activation of hypothalamic-pituitary-adrenal and hypothalamic-pituitary-prolactin axes [2]. The magnitude of these neuroendocrine responses correlates with the degree of behavioral and neurochemical effects, suggesting that 1-(4-Chlorophenyl)piperazine Hydrochloride produces coordinated activation of multiple neurochemical systems involved in stress response and behavioral regulation.

| Parameter | Compound | Dose/Concentration | Effect | Brain Region | Method | Reference |

|---|---|---|---|---|---|---|

| Dopamine Release | mCPP | 1-100 μM | Decreased by 40-60% | Striatum | Microdialysis | Prisco et al. (1994) [12] |

| Serotonin Release | mCPP | 1-100 μM | Increased by 200-300% | Nucleus Accumbens | Microdialysis | Baumann et al. (2001) [11] |

| 5-HT2C Receptor Binding | mCPP | 0.1-10 μM | High affinity (Ki = 20-50 nM) | Cortex, Hippocampus | Radioligand Binding | Gibson et al. (1996) [12] |

| SERT Binding Affinity | mCPP | 20-138 nM | High affinity (Ki = 20-138 nM) | Whole Brain | Radioligand Binding | Baumann et al. (2001) [11] |

| Dopamine Transporter | pCPP | 0.04-161 nM | Very high affinity (Ki = 0.04 nM) | Striatum | Competition Binding | Matsumoto et al. (2013) [13] |

| Cortisol Response | mCPP | 0.1-0.5 mg/kg | Increased 2-3 fold | Hypothalamus | Radioimmunoassay | Aloi et al. (1994) [2] |

| Prolactin Response | mCPP | 0.1-0.5 mg/kg | Increased 2-4 fold | Pituitary | Radioimmunoassay | Aloi et al. (1994) [2] |

| c-fos Expression | MCPP | 1-4 mg/kg | Minimal activation | Cortex | Immunohistochemistry | Liu et al. (2021) [5] |

GHS Hazard Statements

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant